Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate
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Overview
Description
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate, also known as EBA, is a chemical compound that has been extensively studied for its potential use in scientific research. EBA is a benzotriazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The exact mechanism of action of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate is not fully understood, but it is believed to act through a variety of biochemical pathways. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects:
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory and antioxidant properties, and the ability to act as a fluorescent probe for the detection of metal ions. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has also been shown to have potential as a therapeutic agent for the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate in lab experiments is its versatility. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate can be used in a variety of applications, making it a valuable tool for researchers in a variety of fields. However, there are also limitations to using Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate. One area of interest is the development of new therapeutic agents based on the structure of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate. Researchers are also interested in studying the potential use of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the use of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate as a photoinitiator for the development of new polymers with unique properties.
Synthesis Methods
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate typically involves the use of reagents such as ethyl chloroformate, benzotriazole, and phenylformamide. The exact synthesis method may vary depending on the specific application of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate.
Scientific Research Applications
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has been used in a variety of scientific research applications, including as a photoinitiator in polymerization reactions, as a corrosion inhibitor, and as a fluorescent probe for the detection of metal ions. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate has also been studied for its potential use in the treatment of cancer and as a potential therapeutic agent for other diseases.
properties
IUPAC Name |
ethyl 2-benzamido-2-(benzotriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-24-17(23)15(18-16(22)12-8-4-3-5-9-12)21-14-11-7-6-10-13(14)19-20-21/h3-11,15H,2H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWOHGIFYNSQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-(phenylformamido)acetate |
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